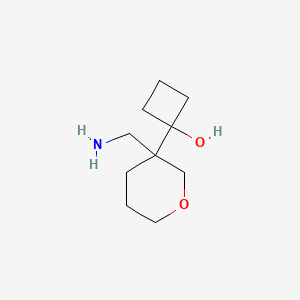
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol is a complex organic compound with the molecular formula C10H19NO2 This compound features a cyclobutane ring and a tetrahydropyran ring, which are connected via an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the aminomethyl group and finally the cyclobutane ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ring structures may enable it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)propan-1-ol: Similar structure but with a propanol group instead of a cyclobutanol group.
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclopentan-1-ol: Similar structure but with a cyclopentanol group instead of a cyclobutanol group.
Uniqueness
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a tetrahydropyran ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)oxan-3-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c11-7-9(3-2-6-13-8-9)10(12)4-1-5-10/h12H,1-8,11H2 |
Clave InChI |
KCKSWACNRKTSLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2(CCCOC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















